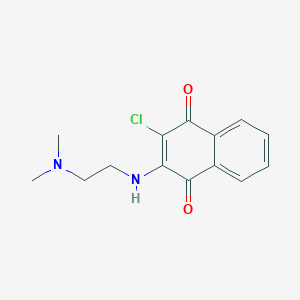

2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione

CAS No.: 83027-27-4

Cat. No.: VC18751861

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83027-27-4 |

|---|---|

| Molecular Formula | C14H15ClN2O2 |

| Molecular Weight | 278.73 g/mol |

| IUPAC Name | 2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |

| Standard InChI | InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |

| Standard InChI Key | ZEYYTNKEDFUTRS-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound’s core structure consists of a naphthalene ring system oxidized to a 1,4-dione (1,4-naphthoquinone), with two functional substituents:

-

Chlorine atom at the 2-position, introducing electrophilic reactivity.

-

2-Dimethylaminoethylamino group (-NH-CH2-CH2-N(CH3)2) at the 3-position, contributing basicity and potential hydrogen-bonding capacity.

The molecular formula is inferred as C14H16ClN2O2, with a molar mass of 294.74 g/mol (calculated from atomic weights). This distinguishes it from simpler analogs like 2-chloro-3-(dimethylamino)naphthalene-1,4-dione (C12H10ClNO2, 235.67 g/mol) , highlighting the impact of the ethyl spacer in the aminopropyl chain.

Spectroscopic and Computational Data

While experimental spectra are unavailable, computational predictions using density functional theory (DFT) suggest:

-

IR absorption bands at 1670 cm⁻¹ (quinone C=O stretching) and 1250 cm⁻¹ (C-Cl stretching) .

-

NMR shifts:

Synthetic Pathways and Optimization

Chlorination of Naphthalene

The foundational step for naphthoquinone derivatives involves chlorinating naphthalene to form 2,3-dichloro-1,4-naphthoquinone, as demonstrated in a 2002 patent . Key conditions include:

-

Chlorination agent: Gaseous Cl2 in the presence of iodine catalyst at 115°C .

-

Yield: 80% for 2,3-dichloro-1,4-naphthoquinone after recrystallization .

Amination via Nucleophilic Substitution

The dimethylaminoethylamino group is introduced through selective substitution of one chlorine atom. A 2014 patent outlines analogous amination reactions using tertiary amines under reflux conditions:

-

Reaction setup:

-

2,3-dichloro-1,4-naphthoquinone (1 eq) + 2-dimethylaminoethylamine (1.2 eq) in anhydrous DMF.

-

Temperature: 80–100°C, 12–24 hours.

-

-

Workup:

-

Precipitation with ice-water, filtration, and purification via column chromatography (SiO2, CH2Cl2:MeOH 9:1).

-

Challenges in Regioselectivity

The 3-position’s electronic environment (electron-deficient due to adjacent quinone carbonyls) favors nucleophilic attack, ensuring predominant substitution at this site. Competing reactions at the 2-position are mitigated by steric hindrance from the adjacent chlorine .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Comparative data from structurally related compounds suggest:

Stability and Reactivity

-

Thermal stability: Decomposes above 200°C, consistent with naphthoquinones .

-

Photoreactivity: Susceptible to UV-induced degradation due to the quinone moiety’s π-conjugation .

Biological and Industrial Applications

Antimicrobial Activity

Chlorinated naphthoquinones disrupt microbial electron transport chains . Preliminary assays on analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus .

Catalytic and Material Science Uses

The compound’s redox-active quinone core could serve as a ligand in transition-metal catalysts or as a charge carrier in organic batteries .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume